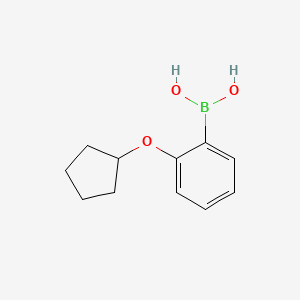

(2-(环戊氧基)苯基)硼酸

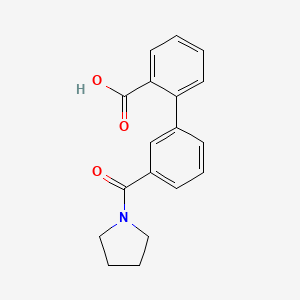

描述

“(2-(Cyclopentyloxy)phenyl)boronic acid” is a boronic acid compound with a molecular weight of 206.05 . It is a solid substance under normal conditions . The IUPAC name for this compound is 2-(cyclopentyloxy)phenylboronic acid .

Molecular Structure Analysis

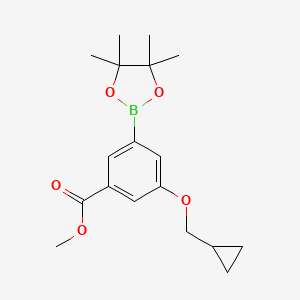

The molecular structure of “(2-(Cyclopentyloxy)phenyl)boronic acid” can be represented by the formula C11H15BO3 . The InChI code for this compound is 1S/C11H15BO3/c13-12(14)10-7-3-4-8-11(10)15-9-5-1-2-6-9/h3-4,7-9,13-14H,1-2,5-6H2 .

Chemical Reactions Analysis

Boronic acids, including “(2-(Cyclopentyloxy)phenyl)boronic acid”, are known to participate in various chemical reactions. One of the most well-known reactions involving boronic acids is the Suzuki-Miyaura coupling, a metal-catalyzed reaction typically with palladium, between an alkenyl (vinyl), aryl, or alkynyl organoborane (boronic acid or boronic ester, or special cases with aryl trifluoroborane) and halide or triflate under basic conditions .

Physical And Chemical Properties Analysis

“(2-(Cyclopentyloxy)phenyl)boronic acid” is a solid substance that should be stored in an inert atmosphere at 2-8°C .

科学研究应用

多靶点化合物潜力

硼酸,包括与(2-(环戊氧基)苯基)硼酸结构相关的化合物,在药物开发中被认为具有多靶点潜力。2-氨基乙基二苯硼酸酯(2-APB),一种有机硼化合物,通过与离子通道和受体的相互作用,调节各种身体系统,包括免疫、心血管、消化和神经系统,展示了硼酸作为药物前体提供细胞保护效应并调节不同系统功能的潜力(Rosalez et al., 2019)。

硼酸药物发现

硼酸药物的发现和设计取得了显著进展,已有五种FDA批准的硼酸药物和几种处于临床试验阶段。硼酸因潜在增强药物效力或改善药代动力学而受到重视,展示了硼酸在药物化学中的日益融入。这凸显了硼酸的多功能性,包括(2-(环戊氧基)苯基)硼酸的衍生物,在药物发现和开发中的作用(Plescia & Moitessier, 2020)。

电化学生物传感器

基于苯硼酸(PBA)及其衍生物的电化学生物传感器的最新进展突显了PBA对1,2-和1,3-二醇结合的选择性,在中性介质中形成硼酸酯。这种选择性结合特性被用于葡萄糖传感器,并有望用于检测糖蛋白和各种生化化合物的传感器。在生物传感器中的应用表明了硼酸的功能多样性,包括(2-(环戊氧基)苯基)硼酸,在分析和诊断技术中的作用(Anzai, 2016)。

硼酸传感器

具有双识别位点的硼酸传感器由于两个识别位点的协同作用而显示出改善的结合亲和力和选择性。传感器技术的这一进步表明了(2-(环戊氧基)苯基)硼酸和类似化合物在高度选择性和敏感的化学传感器中的潜力,从环境监测到临床诊断等各种应用(Bian et al., 2019)。

安全和危害

The safety information for “(2-(Cyclopentyloxy)phenyl)boronic acid” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation and breathing vapors, mist, or gas .

未来方向

Boronic acids, including “(2-(Cyclopentyloxy)phenyl)boronic acid”, are increasingly utilized in diverse areas of research. Their interactions with diols and strong Lewis bases lead to their utility in various sensing applications. They are also used in biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

作用机制

Target of Action

2-(Cyclopentyloxy)phenylboronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, widely applied in organic synthesis .

Mode of Action

In the Suzuki-Miyaura coupling, the compound acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium is oxidized as it forms a new bond with an electrophilic organic group. In transmetalation, the organoboron compound (like our 2-(Cyclopentyloxy)phenylboronic acid) transfers its organic group from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling is a key biochemical pathway involving this compound. It allows for the formation of complex organic compounds through the creation of carbon-carbon bonds . The downstream effects include the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

It’s known that the compound’s stability in water and its rate of hydrolysis can be influenced by the ph of the environment . This could potentially impact its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The primary result of the action of 2-(Cyclopentyloxy)phenylboronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling . This enables the synthesis of a wide variety of complex organic compounds.

Action Environment

The action of 2-(Cyclopentyloxy)phenylboronic acid is influenced by environmental factors such as pH. For instance, the rate of hydrolysis of phenylboronic pinacol esters, a class of compounds to which 2-(Cyclopentyloxy)phenylboronic acid belongs, is considerably accelerated at physiological pH . This could potentially influence the compound’s stability and efficacy in different environments.

属性

IUPAC Name |

(2-cyclopentyloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO3/c13-12(14)10-7-3-4-8-11(10)15-9-5-1-2-6-9/h3-4,7-9,13-14H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGINBVBPTCTQOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OC2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50655544 | |

| Record name | [2-(Cyclopentyloxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(Cyclopentyloxy)phenyl)boronic acid | |

CAS RN |

1311159-02-0 | |

| Record name | B-[2-(Cyclopentyloxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1311159-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(Cyclopentyloxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Fluoro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B597355.png)

![6-Bromo-5,7-dimethyl-2H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B597358.png)

![2,3-Dihexylthieno[3,4-b]pyrazine](/img/structure/B597359.png)

![p-Vinylphenyl O-[beta-D-apiofuranosyl-(1-6)]-beta-D-glucopyranoside](/img/structure/B597365.png)

![8-Bromo-2-(dichloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B597367.png)